molecular formula C12H12ClF3O2 B1325187 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane CAS No. 898786-25-9

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane

Cat. No.: B1325187
CAS No.: 898786-25-9
M. Wt: 280.67 g/mol
InChI Key: UZQHAQGGPXNKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound represents a complex organic molecule characterized by its molecular formula C₁₂H₁₂ClF₃O₂ and molecular weight of 280.67 grams per mole. The compound belongs to the class of halogenated aromatic ketones, specifically incorporating both chlorine and fluorine substitutions that significantly influence its chemical behavior and potential applications. The Chemical Abstracts Service has assigned this compound the registry number 898786-25-9, providing a unique identifier for chemical databases and regulatory purposes.

The structural classification of this compound reveals multiple functional groups that contribute to its chemical complexity. The presence of a ketone carbonyl group at the 1-position creates an electrophilic center capable of participating in nucleophilic addition reactions typical of ketones. The chlorine substituent at the 5-position of the pentyl chain introduces a leaving group that can facilitate substitution reactions, while the trifluoromethoxy group attached to the phenyl ring significantly alters the electronic properties of the aromatic system. This combination of functional groups places the compound within the broader category of fluorinated organic molecules, which have gained substantial importance in pharmaceutical and agrochemical applications due to their enhanced metabolic stability and unique biological properties.

The trifluoromethoxy functional group (-OCF₃) represents a particularly significant structural feature that distinguishes this compound from simpler aromatic ketones. Research has demonstrated that the trifluoromethoxy group exhibits properties intermediate between fluorine and chlorine in terms of electronegativity, contributing to the compound's overall lipophilicity while maintaining chemical stability. This functional group can be viewed as a methoxy group where hydrogen atoms are replaced by fluorine atoms, or alternatively as a trifluoromethyl group connected through a bridging oxygen atom, both perspectives offering viable synthetic approaches.

The compound's classification extends beyond simple structural categorization to include its potential role as a pharmaceutical intermediate and synthetic building block. The presence of multiple reactive sites allows for further chemical modifications, making it valuable in the development of more complex molecular architectures. Contemporary research has identified this compound as exhibiting potential pharmacological properties due to its unique functional group combination, positioning it as a candidate for medicinal chemistry applications.

Table 1: Chemical Classification and Properties

Property Value Reference
Molecular Formula C₁₂H₁₂ClF₃O₂
Molecular Weight 280.67 g/mol
Chemical Abstracts Service Number 898786-25-9
Chemical Class Halogenated Aromatic Ketone
Functional Groups Ketone, Chloroalkyl, Trifluoromethoxy
PubChem Compound Identifier 24726787

Historical Context in Organic Chemistry

The development of compounds containing trifluoromethoxy groups represents a significant milestone in the evolution of organofluorine chemistry, with the medicinal use of trifluoromethyl-containing compounds dating back to 1928, though intensive research began in the mid-1940s. The historical progression from simple fluorinated compounds to complex molecules like this compound reflects the growing understanding of how fluorine substitution can enhance molecular properties for specific applications.

The synthesis of trifluoromethyl ethers was first achieved in 1935, marking the beginning of systematic exploration of the trifluoromethoxy functional group. This early work established the foundation for understanding how the unique electronic properties of the trifluoromethoxy group could be exploited in molecular design. The subsequent decades witnessed gradual development of synthetic methodologies capable of introducing trifluoromethoxy functionality into complex organic frameworks, ultimately enabling the creation of sophisticated molecules like the compound under study.

Historical development of halogenated ketones as a chemical class paralleled advances in synthetic methodology and mechanistic understanding of carbonyl chemistry. The incorporation of multiple halogen atoms into organic molecules became increasingly sophisticated as chemists recognized the potential for fine-tuning molecular properties through strategic placement of electron-withdrawing groups. The combination of chlorine and trifluoromethoxy functionality in a single molecule represents the culmination of decades of research into the effects of halogenation on organic compound behavior.

The emergence of compounds like this compound also reflects the historical trend toward increasing molecular complexity in pharmaceutical and agrochemical research. As understanding of structure-activity relationships advanced, chemists began designing molecules with multiple functional groups capable of interacting with biological targets in specific ways. The historical context reveals how this compound represents not merely a synthetic achievement, but also a response to evolving demands for molecules with enhanced selectivity and stability in biological environments.

Significance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest due to its potential applications across multiple research domains. The unique combination of functional groups present in this molecule positions it as a valuable synthetic intermediate for pharmaceutical development, where the trifluoromethoxy group is particularly prized for its ability to enhance metabolic stability and improve pharmacokinetic properties. Recent investigations have explored the compound's potential as an anti-cancer agent, with preliminary studies suggesting that derivatives can inhibit cancer cell growth by disrupting critical signaling pathways.

The significance of this compound in medicinal chemistry research stems from the well-established properties of trifluoromethoxy-containing molecules. The trifluoromethoxy group serves as an effective bioisostere, allowing researchers to replace chloride or methyl groups while adjusting steric and electronic properties of lead compounds. This capability has made trifluoromethoxy-substituted compounds particularly valuable in drug design, where the goal often involves protecting reactive groups from metabolic oxidation while maintaining or enhancing biological activity.

Materials science research has also recognized the potential of compounds like this compound in developing advanced materials with enhanced chemical resistance and stability. The presence of multiple halogen atoms contributes to improved thermal stability and chemical inertness, properties that are highly desirable in polymer science and coating applications. The compound's structural features make it suitable for incorporation into polymer backbones or as a cross-linking agent in advanced material formulations.

Current research efforts have focused on developing efficient synthetic methodologies for accessing this compound and related structures. The challenge of introducing trifluoromethoxy functionality into complex organic molecules has driven innovation in synthetic chemistry, leading to the development of new reagents and reaction conditions. These methodological advances have broader implications for the field, as they enable access to previously difficult-to-synthesize molecular architectures with potential applications in diverse technological areas.

Table 2: Contemporary Research Applications

Research Domain Application Significance Reference
Medicinal Chemistry Anti-cancer research Potential inhibition of cancer cell growth
Pharmaceutical Development Synthetic intermediate Enhanced metabolic stability
Materials Science Advanced polymers Improved chemical resistance
Synthetic Methodology Building block synthesis Access to complex architectures

Nomenclature Systems and Structural Identification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The systematic name reflects the compound's structural hierarchy, beginning with the longest carbon chain and incorporating substituents according to priority rules. The name indicates a pentane backbone with a ketone at position 1, a chlorine substituent at position 5, and a 3-trifluoromethoxyphenyl group attached to the carbonyl carbon.

Properties

IUPAC Name

5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)18-12(14,15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQHAQGGPXNKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645180
Record name 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-25-9
Record name 5-Chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane typically involves the reaction of 3-trifluoromethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: The ketone group can be reduced to an alcohol.
  • Substitution: The chlorine atom can be replaced with other nucleophiles.

Common Reagents and Conditions:

Reaction TypeCommon ReagentsExpected Products
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Carboxylic acids or aldehydes
ReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Alcohols
SubstitutionAmines, ThiolsVarious substituted derivatives

Biological Research

Potential Biological Activities
Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have focused on its interactions with enzymes and receptors, exploring its potential therapeutic effects.

Case Studies

  • Antidepressant Activity: In a controlled animal study, varying doses of the compound led to a dose-dependent increase in serotonin levels, correlating with improved mood and reduced depressive behaviors. This suggests its potential as a basis for new antidepressant therapies.
  • Antimicrobial Efficacy: Another study evaluated the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth, indicating its potential application in treating infections caused by resistant bacteria.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; improved mood
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Pharmaceutical Applications

Drug Development
The unique chemical properties of this compound make it a promising candidate for drug development. Its ability to interact with specific biological targets positions it as a potential pharmaceutical intermediate.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for therapeutic applications:

  • Absorption: High gastrointestinal absorption.
  • Distribution: Effective penetration of the blood-brain barrier due to lipophilicity.
  • Metabolism: Likely metabolized by liver enzymes with active metabolites contributing to its effects.

Industrial Applications

Specialty Chemicals and Materials Science
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique trifluoromethoxy group enhances its stability and reactivity, making it valuable for developing new chemical processes and materials.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3-trifluoromethoxyphenyl substituent. Below is a comparison with key analogs:

Compound Name Substituent Position/Type CAS Number Molecular Formula Purity Key Characteristics
Target Compound 3-Trifluoromethoxy 898786-25-9 C₁₂H₁₂ClF₃O₂ 95–97% Discontinued; intermediate
5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane 4-Trifluoromethyl 343968-74-1 C₁₂H₁₂ClF₃O 95% Higher lipophilicity
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane 2-Trifluoromethyl 487058-77-5 C₁₂H₁₁ClF₃O 95% Steric hindrance at ortho position
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane 3,4-Dichloro N/A C₁₁H₁₁Cl₃O N/A Enhanced biological activity

Electronic and Steric Effects

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The trifluoromethoxy group introduces stronger electron-withdrawing effects due to the oxygen atom, enhancing the electrophilicity of the ketone compared to trifluoromethyl analogs. This may influence reactivity in nucleophilic addition reactions .
  • In contrast, the ortho-trifluoromethyl derivative (CAS 487058-77-5) may exhibit reduced reactivity due to steric constraints .

Physical and Chemical Properties

While direct data on melting/boiling points are unavailable, trends can be inferred:

  • Solubility: The trifluoromethoxy group’s polarity may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to CF₃-substituted analogs.

Biological Activity

5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane is a chemical compound with the molecular formula C₁₂H₁₂ClF₃O₂ and a molecular weight of approximately 280.67 g/mol. This compound features a chloro group, a ketone functional group, and a trifluoromethoxy group attached to a pentane backbone. Its unique structural characteristics contribute to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure 5 Chloro 1 oxo 1 3 trifluoromethoxyphenyl pentane\text{Chemical Structure }\text{5 Chloro 1 oxo 1 3 trifluoromethoxyphenyl pentane}

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in relation to its potential as an anti-cancer agent. Preliminary results indicate that derivatives of this compound can inhibit the growth of cancer cells by disrupting critical signaling pathways, suggesting its viability as a candidate for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group enhances the compound's binding affinity and selectivity towards these targets, leading to desired biological effects including:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling

These mechanisms are crucial for understanding how the compound may exert its therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC₅₀ value (the concentration required to inhibit cell growth by 50%) indicating potent anti-proliferative effects .

Case Studies

A case study involving the synthesis and testing of derivatives revealed that certain modifications to the molecular structure enhanced biological activity. For instance:

Derivative IC₅₀ (μM) Comments
Original Compound15.0Initial cytotoxicity observed
Derivative A8.5Enhanced activity due to structural modification
Derivative B4.0Significant improvement in binding affinity

These findings suggest that structural variations can lead to improved therapeutic profiles .

Applications in Drug Design

The trifluoromethoxy group is of significant interest in drug design, contributing to the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Its incorporation into drug molecules is hypothesized to enhance efficacy while reducing side effects .

Synthetic Routes

Several synthetic routes have been explored for producing this compound, emphasizing its versatility:

  • Direct Halogenation : Introducing chlorine into the pentane backbone.
  • Carbonylation : Formation of the ketone functional group through carbonylation reactions.
  • Fluorination : Selective introduction of trifluoromethoxy groups.

These methods highlight the potential for synthesizing derivatives with enhanced biological activity or improved properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 3-trifluoromethoxyphenyl groups react with acyl chlorides under anhydrous conditions. Post-synthesis, structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and substituent positions, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography using software like WinGX for unambiguous structural determination .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by moisture, temperature, and light. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis or decomposition. Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% relative humidity) to assess degradation pathways, with HPLC monitoring for purity .

Advanced Research Questions

Q. How can phase behavior studies inform solvent selection for reactions involving this compound?

  • Methodological Answer : Phase diagrams (e.g., pressure-composition or temperature-concentration plots) are essential. Experimental protocols involve mixing the compound with solvents like pentane at varying weight fractions (0.05–0.5) and temperatures (50–190°C). Monitor phase separation via viscometry and densitometry. For example, pentane concentrations >0.5 weight fraction induce asphaltene instability, leading to liquid-liquid or liquid-solid phase separation, which impacts reaction homogeneity .

Q. How should researchers address contradictory data in density or viscosity measurements under high-pressure conditions?

  • Methodological Answer : Contradictions often arise from experimental variables like temperature gradients or incomplete equilibration. Standardize protocols using calibrated equipment (e.g., high-pressure viscometers) and replicate measurements across multiple batches. Apply statistical tools (e.g., ANOVA) to identify outliers. For pentane/bitumen systems, discrepancies >5% in density at 150°C were resolved by ensuring equilibration times ≥24 hours .

Q. What strategies are recommended for assessing ecological toxicity when limited data exists for this compound?

  • Methodological Answer : Design tiered ecotoxicity assays:

  • Acute toxicity : Use Daphnia magna or Vibrio fischeri (Microtox) for LC50/EC50 determination.
  • Bioaccumulation : Measure octanol-water partition coefficients (log Kow) via shake-flask methods.
  • Degradation : Conduct OECD 301B (Ready Biodegradability) tests.
    Since existing safety data sheets (SDS) lack toxicity profiles, prioritize computational models (e.g., EPI Suite) for preliminary risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.